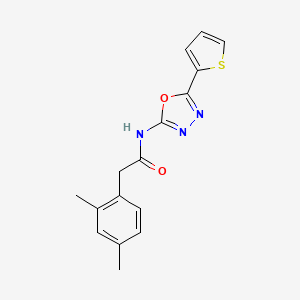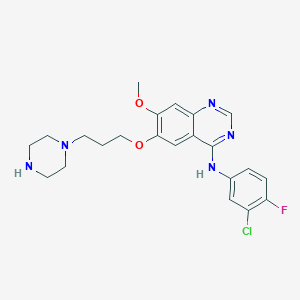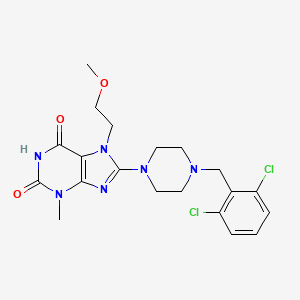
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as ABT-288, is a novel compound that belongs to the class of selective dopamine D4 receptor antagonists. ABT-288 has gained interest in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Wirkmechanismus
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide exerts its pharmacological effects by selectively blocking dopamine D4 receptors in the brain. Dopamine D4 receptors are primarily located in the prefrontal cortex, an area of the brain that is involved in cognitive function, attention, and working memory. By blocking dopamine D4 receptors, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide enhances the activity of other neurotransmitters such as norepinephrine and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to improve cognitive function, attention, and working memory in animal models. Additionally, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to reduce hyperactivity in animal models of ADHD and improve motor function in animal models of Parkinson's disease. These effects are thought to be due to the selective blockade of dopamine D4 receptors in the prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective dopamine D4 receptor antagonist, which allows for precise pharmacological manipulation of this receptor subtype. Additionally, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its effects in humans are not fully understood. Additionally, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide. One potential application is in the treatment of schizophrenia, a disorder characterized by cognitive deficits and abnormal dopamine signaling in the brain. N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has shown promise in improving cognitive function in animal models of schizophrenia, and further research is needed to determine its potential therapeutic benefit in humans. Additionally, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide may have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Finally, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves the reaction of 1-cyanocyclobutane carboxylic acid with 4-fluorobenzene to form N-(1-cyanocyclobutyl)-4-fluorobenzamide. This intermediate is then reacted with 2-amino-5-fluorobenzoic acid to form N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD. Additionally, N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-11-4-2-10(3-5-11)13-8-12(19-21-13)14(20)18-15(9-17)6-1-7-15/h2-5,8H,1,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMGHTIQJJNGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)


![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)
![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)